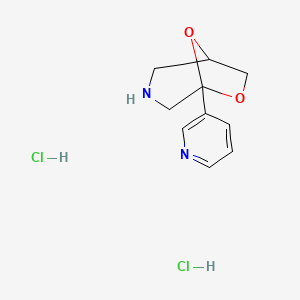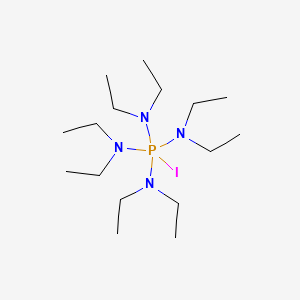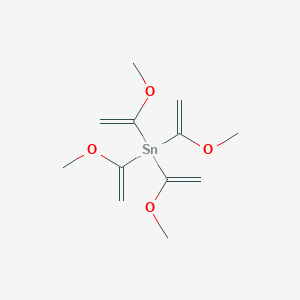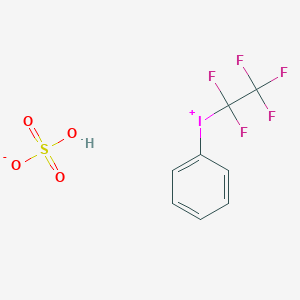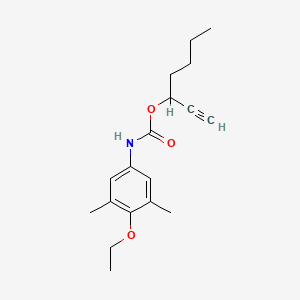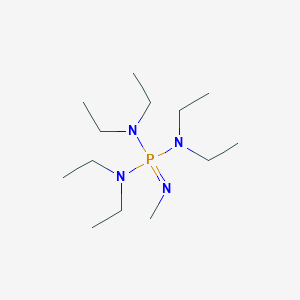![molecular formula C3H3F3N4O B14424236 [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol CAS No. 86979-38-6](/img/structure/B14424236.png)
[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol: is a chemical compound that features a trifluoromethyl group attached to a tetrazole ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of a suitable tetrazole precursor with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol may involve scalable processes that utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of trifluoromethyl-substituted aldehydes or carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols or amines.
Substitution: Formation of various trifluoromethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: It can be incorporated into polymers to improve their thermal stability and chemical resistance.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme mechanisms and protein interactions.
Medicine:
Drug Development: It can serve as a building block for the synthesis of pharmaceuticals with improved bioavailability and metabolic stability.
Industry:
Agrochemicals: The compound can be used in the development of pesticides and herbicides with enhanced efficacy and environmental safety.
Mecanismo De Acción
The mechanism by which [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the modulation of biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
Trifluoromethanol: A compound with a trifluoromethyl group attached to a hydroxyl group.
Tetrazole: A five-membered ring containing four nitrogen atoms.
Comparison:
Uniqueness: [5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol combines the properties of both trifluoromethyl and tetrazole groups, making it more versatile in its applications compared to compounds with only one of these groups.
Chemical Properties: The presence of both trifluoromethyl and tetrazole groups can enhance the compound’s stability, reactivity, and binding affinity in various chemical and biological systems.
Propiedades
Número CAS |
86979-38-6 |
|---|---|
Fórmula molecular |
C3H3F3N4O |
Peso molecular |
168.08 g/mol |
Nombre IUPAC |
[5-(trifluoromethyl)tetrazol-2-yl]methanol |
InChI |
InChI=1S/C3H3F3N4O/c4-3(5,6)2-7-9-10(1-11)8-2/h11H,1H2 |
Clave InChI |
KJYIMLVUNJGMGI-UHFFFAOYSA-N |
SMILES canónico |
C(N1N=C(N=N1)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)

